molecular formula C22H25N5O4S2 B285468 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B285468
M. Wt: 487.6 g/mol
InChI Key: BTZVIYWEIWYFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the inhibition of various enzymes. This compound inhibits the activity of topoisomerase II, which is an essential enzyme for DNA replication and transcription. It also inhibits the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of these enzymes leads to the disruption of various cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments is its broad-spectrum activity against various pathogens. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, there are also limitations to its use in lab experiments. This compound has low solubility in water, making it challenging to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in various research fields.

Future Directions

There are several future directions for the research and development of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. One potential direction is to optimize its use as an anticancer agent by identifying the specific types of cancer that are most responsive to this compound. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action fully and optimize its use in various research fields.
In conclusion, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a promising compound with potential applications in various research fields. Its broad-spectrum activity against various pathogens, anti-inflammatory and antioxidant properties, and potential as an anticancer and neurodegenerative disease treatment make it an attractive compound for further research and development.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 4-[4-(methylsulfonyl)-1-piperazinyl]benzene-1-carboxylic acid followed by the addition of acetic anhydride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

This compound has been used in various scientific studies due to its potential applications in different research fields. It has been used as a potential anticancer agent, antifungal agent, and antimicrobial agent. In addition, this compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H25N5O4S2/c1-33(29,30)27-13-11-26(12-14-27)19-9-7-18(8-10-19)23-20(28)16-32-22-25-24-21(31-22)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,23,28)

InChI Key

BTZVIYWEIWYFRZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4

Origin of Product

United States

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